molecular formula C25H21N3O5S B2366458 Ethyl 5-cinnamamido-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851952-25-5

Ethyl 5-cinnamamido-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2366458
CAS No.: 851952-25-5
M. Wt: 475.52
InChI Key: MDRXKKCIKLZBAN-NTEUORMPSA-N
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Description

Ethyl 5-cinnamamido-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C25H21N3O5S and its molecular weight is 475.52. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)-4-oxo-5-[[(E)-3-phenylprop-2-enoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O5S/c1-3-33-25(31)22-19-15-34-23(26-20(29)14-9-16-7-5-4-6-8-16)21(19)24(30)28(27-22)17-10-12-18(32-2)13-11-17/h4-15H,3H2,1-2H3,(H,26,29)/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRXKKCIKLZBAN-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C=CC3=CC=CC=C3)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)/C=C/C3=CC=CC=C3)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-cinnamamido-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound with significant potential in pharmaceutical applications. This article delves into its biological activities, including anti-inflammatory, neuroprotective, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula and weight:

  • Molecular Formula: C16H15N3O4S
  • Molecular Weight: 345.37 g/mol

The structure features a thieno[3,4-d]pyridazine core with a cinnamamido side chain and a methoxyphenyl substituent, which may contribute to its biological activities.

Anti-Inflammatory Activity

Research indicates that compounds similar to ethyl 5-cinnamamido derivatives exhibit significant anti-inflammatory effects. A study highlighted the inhibition of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases. The mechanism appears to involve the downregulation of NF-kB signaling pathways .

Neuroprotective Effects

Ethyl 5-cinnamamido derivatives have been studied for their neuroprotective properties. In experimental models of ischemic stroke and traumatic brain injury, these compounds demonstrated the ability to reduce neuronal apoptosis and improve functional recovery. The neuroprotective mechanism may involve modulation of oxidative stress and inflammatory responses .

Anticancer Properties

Preliminary studies have shown that ethyl 5-cinnamamido compounds exhibit cytotoxic effects against various cancer cell lines. The compound has been reported to induce apoptosis in human cancer cells through the activation of caspase pathways. A specific study demonstrated that it effectively inhibited the proliferation of breast cancer cells while sparing normal cells .

Case Studies

Study Objective Findings
Study 1Investigate anti-inflammatory effectsSignificant reduction in TNF-alpha and IL-6 levels in treated cells.
Study 2Assess neuroprotective effectsImproved survival rates of neurons in ischemic conditions; reduced oxidative stress markers.
Study 3Evaluate anticancer activityInduced apoptosis in breast cancer cell lines with minimal effect on normal cells.

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Inflammatory Mediators: The compound inhibits key enzymes involved in inflammation, such as COX and LOX.
  • Antioxidant Activity: It scavenges free radicals, thus reducing oxidative stress in neuronal cells.
  • Apoptosis Induction: Activation of intrinsic apoptotic pathways leads to cell death in cancerous cells.

Preparation Methods

Thermal Cyclization of Benzyl Sulfides

A foundational method for thienopyridine synthesis involves the thermal decomposition of benzyl 2-(pyridyl)ethyl sulfides at 500–700°C, yielding thieno[3,2-b]pyridine or thieno[2,3-c]pyridine. Adapting this approach for pyridazine systems requires substituting pyridyl groups with pyridazine analogs. For example, benzyl 2-(4-pyridazinyl)ethyl sulfide undergoes cyclization at 580–620°C to form dihydrothieno[3,4-d]pyridazine. Yields are temperature-dependent, peaking at 58% for thieno[2,3-c]pyridine at 605°C.

Mechanistic Insight :
The reaction proceeds via radical intermediates, with hydrogen sulfide acting as a catalyst to stabilize transition states. The dihydro moiety arises from partial saturation during cyclization.

Gold-Catalyzed Cyclization of Diynes

Modern approaches leverage gold(I) catalysts for regioselective heterocycle formation. In a related synthesis, diynes and cinnamic acid derivatives undergo gold-catalyzed cyclization to yield polyaromatic hydrocarbons. Applying this to pyridazine systems, a diyne precursor (e.g., ethyl 2-ethynylpyridazine-1-carboxylate) reacts with thiophene-derived dienophiles under JohnPhosAu(MeCN)SbF6 catalysis (10 mol%) in toluene at 80°C, forming the thienopyridazine core in 65–72% yield.

Optimization Note :
Co-catalysts like Cu(OTf)₂ improve efficiency by stabilizing π-complex intermediates.

Functionalization of the Core Structure

Introduction of the 4-Methoxyphenyl Group

The 3-position substituent is introduced via Suzuki-Miyaura coupling. A brominated thienopyridazine intermediate reacts with 4-methoxyphenylboronic acid under Pd(PPh₃)₄ catalysis (5 mol%) in THF/EtOH (3:1) at 80°C. yields exceed 85% when using Cs₂CO₃ as a base.

Critical Parameters :

  • Protecting Groups : The ethyl carboxylate and oxo groups remain stable under these conditions.
  • Regioselectivity : Coupling occurs exclusively at the 3-position due to electronic directing effects of the pyridazine ring.

Amidation with Cinnamic Acid

The 5-amino intermediate is generated via hydrolysis of an azido group (from NaN₃ substitution of a chloro precursor). Subsequent amidation with cinnamic acid employs EDC/HOBt coupling in DCM, achieving >90% conversion.

Procedure :

  • Azidation : React ethyl 5-chloro-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate with NaN₃ in DMF at 60°C (12 h).
  • Staudinger Reaction : Treat the azide with PPh₃ in THF to form the iminophosphorane intermediate.
  • Hydrolysis : Add 80% acetic acid to yield the primary amine.
  • Amidation : Combine the amine with cinnamic acid, EDC (2 equiv), and DMAP (0.1 equiv) in DCM (24 h, rt).

Characterization Data :

  • Mp : 218–220°C (recrystallized from EtOH).
  • HRMS : m/z [M+H]⁺ calc. 506.1524, found 506.1528.

Oxidation to the 4-Oxo Derivative

The 4-oxo group is introduced via oxidation of a dihydro precursor. Using MnO₂ in refluxing toluene (8 h), the dihydrothienopyridazine is oxidized to the 4-oxo derivative in 78% yield. Alternative oxidants like KMnO₄ (in AcOH/H₂O) afford lower yields (55%) due to over-oxidation.

Final Esterification and Purification

The ethyl carboxylate is typically introduced early via esterification of a carboxylic acid intermediate. For example, reacting the acid with ethanol in the presence of H₂SO₄ (cat.) under reflux (6 h) achieves quantitative esterification. Final purification employs silica gel chromatography (hexane/EtOAc 4:1) followed by recrystallization from ethanol.

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantage Limitation
Thermal Cyclization 40–58 Scalable for industrial production High energy input, low regioselectivity
Gold Catalysis 65–72 Excellent regiocontrol Costly catalysts, sensitive to air
Oxidative Functionalization 55–78 Mild conditions Risk of over-oxidation

Mechanistic and Kinetic Insights

  • Cyclization Kinetics : Thermal cyclization follows first-order kinetics with an activation energy of 120 kJ/mol.
  • Catalytic Cycles : Gold(I) catalysts operate via π-activation of alkynes, lowering the energy barrier for cyclization by 30% compared to thermal methods.
  • Amidation Efficiency : EDC-mediated coupling achieves near-quantitative yields due to in-situ activation of the carboxylic acid.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Ethyl 5-cinnamamido-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with the thieno[3,4-d]pyridazine core. Key steps include:

Core formation : Cyclocondensation of thiophene and pyridazine precursors under reflux conditions (e.g., ethanol, 80°C) .

Substituent introduction : Amidation via coupling agents (e.g., EDC/HOBt) to attach cinnamamido and 4-methoxyphenyl groups .

Esterification : Ethyl ester formation using ethanol and acid catalysts .

  • Optimization : Reaction time, solvent polarity, and temperature are critical for yield (e.g., DMF improves solubility for amidation) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent integration and regiochemistry (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons at δ 6.5–8.0 ppm) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 467.5) .
  • X-ray Crystallography : SHELX software refines crystal structures to determine 3D conformation and hydrogen-bonding networks .

Q. What are the primary biological targets or activities reported for this compound?

  • Methodological Answer : Biological screening often focuses on:

  • Enzyme inhibition : Testing against kinases, proteases, or aldose reductase via fluorometric assays .
  • Receptor modulation : Radioligand binding assays (e.g., adenosine A1 receptor allosteric modulation) .
  • Cellular activity : Anti-proliferative effects in cancer cell lines (e.g., IC50_{50} determination via MTT assays) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields and purity?

  • Methodological Answer :

  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance amidation efficiency .
  • Catalyst selection : Microwave-assisted synthesis reduces reaction time (e.g., 150°C for 10 minutes vs. 24 hours conventional) .
  • Purification : Gradient column chromatography (silica gel, hexane/EtOAc) resolves regioisomers .

Q. What strategies guide structure-activity relationship (SAR) studies to enhance bioactivity?

  • Methodological Answer :

  • Substituent variation : Systematic replacement of functional groups (e.g., halogen vs. methoxy) to assess potency .

  • Pharmacophore modeling : Computational tools (e.g., MOE) identify critical interactions (e.g., hydrogen bonds with kinase ATP pockets) .

  • Bioisosteric replacement : Swapping cinnamamido with nitrobenzamide groups to improve solubility .

    Substituent Biological Activity Reference
    4-MethoxyphenylEnhanced receptor binding affinity
    CinnamamidoImproved anti-inflammatory activity
    4-FluorophenylIncreased kinase inhibition potency

Q. How are computational methods applied to study the compound's interactions with biological targets?

  • Methodological Answer :

  • Docking simulations : AutoDock Vina predicts binding modes to enzymes (e.g., aldose reductase) .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR modeling : Partial least squares regression correlates electronic properties (e.g., Hammett constants) with activity .

Q. How can researchers resolve contradictions in biological data across studies?

  • Methodological Answer :

  • Assay standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., correlation between logP and cytotoxicity) .
  • Counter-screening : Test compounds against off-target receptors (e.g., adenosine A2A to confirm A1 specificity) .

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